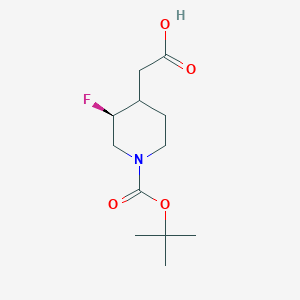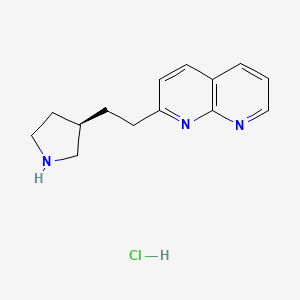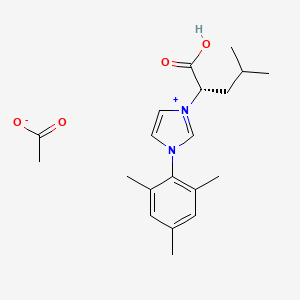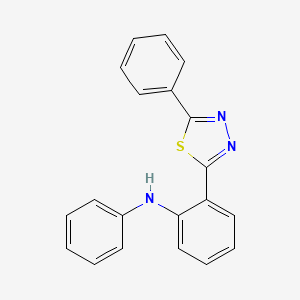
2-Undecylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecylacridine is an organic compound belonging to the acridine family, characterized by an acridine core substituted with an undecyl group at the second position. Acridines are known for their planar, tricyclic structure, which imparts significant biological activity. This compound, with its long alkyl chain, exhibits unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylacridine typically involves the alkylation of acridine. One common method is the Friedel-Crafts alkylation, where acridine is reacted with 1-bromoundecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Reaction Scheme:
Acridine+1-BromoundecaneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures a consistent supply of high-quality this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecylacridine undergoes several types of chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction of the acridine ring can yield dihydroacridine compounds.
Substitution: The undecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the undecyl group.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine compounds.
Substitution: Various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Undecylacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable and vibrant coloration.
Mécanisme D'action
The biological activity of 2-Undecylacridine is primarily due to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The undecyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and increasing its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound, lacking the undecyl group.
9-Aminoacridine: Known for its antiseptic properties.
Acriflavine: A mixture of acridine derivatives used as an antiseptic.
Uniqueness of 2-Undecylacridine
Compared to other acridine derivatives, this compound’s long alkyl chain imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it particularly useful in applications requiring membrane permeability and interaction with hydrophobic environments.
Propriétés
| 137023-88-2 | |
Formule moléculaire |
C24H31N |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-13-20-16-17-24-22(18-20)19-21-14-11-12-15-23(21)25-24/h11-12,14-19H,2-10,13H2,1H3 |
Clé InChI |
RYUBERMSNIQCAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)







